3,4-Bis(2-methoxyethoxy)benzaldehyde

Catalog No.
S1902235
CAS No.
80407-64-3
M.F
C13H18O5
M. Wt
254.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Bis(2-methoxyethoxy)benzaldehyde

CAS Number

80407-64-3

Product Name

3,4-Bis(2-methoxyethoxy)benzaldehyde

IUPAC Name

3,4-bis(2-methoxyethoxy)benzaldehyde

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

InChI

InChI=1S/C13H18O5/c1-15-5-7-17-12-4-3-11(10-14)9-13(12)18-8-6-16-2/h3-4,9-10H,5-8H2,1-2H3

InChI Key

GPEGMQBVLGNIMY-UHFFFAOYSA-N

SMILES

COCCOC1=C(C=C(C=C1)C=O)OCCOC

Canonical SMILES

COCCOC1=C(C=C(C=C1)C=O)OCCOC

3,4-Bis(2-methoxyethoxy)benzaldehyde is an organic compound with the molecular formula C13H18O5 and a molecular weight of 254.28 g/mol. This compound features two methoxyethoxy groups attached to a benzene ring at the 3 and 4 positions, along with an aldehyde group at the 1 position. Its structure contributes to its unique chemical properties and reactivity, making it a valuable compound in various scientific fields.

  • Oxidation: The aldehyde group can be oxidized to form 3,4-bis(2-methoxyethoxy)benzoic acid using oxidizing agents such as potassium permanganate or chromic acid.
  • Reduction: The compound can be reduced to produce 3,4-bis(2-methoxyethoxy)benzyl alcohol through reducing agents like sodium borohydride or lithium aluminum hydride.
  • Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to halogenated derivatives when treated with strong acids and halogenating agents .

Research indicates that 3,4-bis(2-methoxyethoxy)benzaldehyde exhibits biological activity, particularly as a potential kinase inhibitor. The compound may bind to the active site of kinase enzymes, inhibiting their activity and thus affecting various biological pathways. This property makes it a candidate for further studies in drug development and biochemical research.

The synthesis of 3,4-bis(2-methoxyethoxy)benzaldehyde typically involves the following steps:

  • Starting Material: Begin with 3,4-dihydroxybenzaldehyde.
  • Protection of Hydroxyl Groups: Protect the hydroxyl groups using methoxyethoxy groups through a Williamson ether synthesis reaction.
  • Reaction Conditions: Conduct the reaction in the presence of potassium carbonate as a base and N,N-dimethylformamide as a solvent at elevated temperatures (about 100°C) for optimal yield .

In industrial settings, continuous flow reactors and optimized conditions are often used to enhance yield and purity, employing catalysts and advanced purification techniques.

3,4-Bis(2-methoxyethoxy)benzaldehyde has diverse applications:

  • Chemical Industry: It serves as an intermediate in synthesizing more complex organic compounds.
  • Biochemical Research: Employed in studies investigating enzyme inhibition and receptor binding.
  • Pharmaceutical Development: Acts as a precursor for developing kinase inhibitors and other therapeutic agents.
  • Industrial Uses: Utilized in producing dyes and pigments .

Studies on interaction mechanisms reveal that 3,4-bis(2-methoxyethoxy)benzaldehyde may interact with various biological targets. For instance, its role in kinase inhibition suggests specific binding affinities that could be explored further for therapeutic applications. Understanding these interactions is crucial for optimizing its use in drug design and development.

Several compounds share structural similarities with 3,4-bis(2-methoxyethoxy)benzaldehyde. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3,4-DihydroxybenzaldehydeC7H6O3Contains hydroxyl groups instead of methoxy groups.
3,4-DimethoxybenzaldehydeC9H10O3Features two methoxy groups without ethylene glycol moieties.
3,4-Bis(2-methoxyethoxy)benzoic acidC13H20O6Contains a carboxylic acid group instead of an aldehyde.
3,4-Bis(2-methoxyethoxy)benzyl alcoholC13H20O5Contains a hydroxyl group instead of an aldehyde.

The uniqueness of 3,4-bis(2-methoxyethoxy)benzaldehyde lies in its specific arrangement of functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds .

XLogP3

1.3

Wikipedia

3,4-Bis(2-methoxyethoxy)benzaldehyde

Dates

Modify: 2023-08-16

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